molecular formula C12H24ClNO2 B1397363 2-(3-Piperidinyl)ethyl 3-methylbutanoate hydrochloride CAS No. 1219960-50-5

2-(3-Piperidinyl)ethyl 3-methylbutanoate hydrochloride

Cat. No. B1397363
M. Wt: 249.78 g/mol
InChI Key: STOMGZLLLAIJPF-UHFFFAOYSA-N
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Description

“2-(3-Piperidinyl)ethyl 3-methylbutanoate hydrochloride” is a chemical compound with diverse applications in scientific research. It has the CAS number 1219960-50-5 .


Molecular Structure Analysis

The molecular formula of this compound is C12H24ClNO2 . Its average mass is 249.777 Da and its monoisotopic mass is 249.149551 Da .

Scientific Research Applications

Pharmacological and Biological Insights

  • Ohmefentanyl and Its Stereoisomers Chemistry and Pharmacology

    : A review focusing on ohmefentanyl, a compound in the 4-anilidopiperidine class, similar in class to the query compound, details its chemistry and pharmacology. It highlights the significance of stereoisomers in understanding opioid receptor-mediated phenomena. The studies suggest that structural modifications can impact biological activity, providing a framework for investigating similar compounds like 2-(3-Piperidinyl)ethyl 3-methylbutanoate hydrochloride (Brine et al., 1997).

  • Electrochemical Technology with Room-Temperature Ionic Liquids : This review explores the use of room-temperature ionic liquids in electrochemical technology, which could relate to methods for synthesizing or modifying compounds including 2-(3-Piperidinyl)ethyl 3-methylbutanoate hydrochloride. The progress in this area highlights potential applications in electroplating and energy storage (Tsuda et al., 2017).

  • Donepezil A Clinical Review

    : While focusing on donepezil, a piperidine derivative, this review underscores the broad therapeutic potential of piperidine compounds. It provides insights into the pharmacokinetics, safety, and therapeutic benefits of such compounds, suggesting potential research directions for related chemicals (Román & Rogers, 2004).

  • 1-Methylcyclopropene (1-MCP) A Review

    : This article discusses 1-MCP, highlighting its role in ethylene inhibition in plants. The mechanism and applications of 1-MCP in agriculture could inspire research into related compounds for similar or novel applications (Blankenship & Dole, 2003).

  • Cisapride Preliminary Review

    : Discusses cisapride, a substituted piperidinyl benzamide, for gastrointestinal motility disorders. This underscores the potential of piperidine derivatives in addressing gastrointestinal conditions, offering a precedent for the therapeutic exploration of similar compounds (McCallum et al., 1988).

Safety And Hazards

This compound may cause an allergic skin reaction and serious eye irritation . Protective gloves are recommended when handling it .

properties

IUPAC Name

2-piperidin-3-ylethyl 3-methylbutanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO2.ClH/c1-10(2)8-12(14)15-7-5-11-4-3-6-13-9-11;/h10-11,13H,3-9H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STOMGZLLLAIJPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)OCCC1CCCNC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Piperidinyl)ethyl 3-methylbutanoate hydrochloride

CAS RN

1219960-50-5
Record name Butanoic acid, 3-methyl-, 2-(3-piperidinyl)ethyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1219960-50-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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